molecular formula C11H5ClN2O B13550147 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one

2-chloro-9H-indeno[2,1-d]pyrimidin-9-one

Cat. No.: B13550147
M. Wt: 216.62 g/mol
InChI Key: KTMHUDSGYQBKMQ-UHFFFAOYSA-N
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Description

2-Chloro-9H-indeno[2,1-d]pyrimidin-9-one is a tricyclic heterocyclic compound featuring a fused indene and pyrimidinone scaffold with a chlorine substituent at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in anticancer and antiangiogenic research .

Properties

Molecular Formula

C11H5ClN2O

Molecular Weight

216.62 g/mol

IUPAC Name

2-chloroindeno[2,1-d]pyrimidin-9-one

InChI

InChI=1S/C11H5ClN2O/c12-11-13-5-8-6-3-1-2-4-7(6)10(15)9(8)14-11/h1-5H

InChI Key

KTMHUDSGYQBKMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CN=C(N=C3C2=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one typically involves the condensation of 2-aminobenzimidazole with 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one in the presence of potassium hydroxide and dimethylformamide (DMF). The reaction is carried out under photochemical conditions at a wavelength of 312 nm, resulting in a high yield of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale photochemical reactors to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9H-indeno[2,1-d]pyrimidin-9-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-Chloro-9H-indeno[2,1-d]pyrimidin-9-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Indeno[2,1-d]pyrimidine Core

Several derivatives of 9H-indeno[2,1-d]pyrimidine with modifications at the N4-phenyl group have been synthesized (Table 1). These analogs demonstrate how substituents influence physical properties and synthetic yields:

Table 1: Comparison of Indeno[2,1-d]pyrimidine Derivatives

Compound Substituent Yield (%) Melting Point (°C) Key NMR Shifts (δ, ppm) Reference
6 3-Chlorophenyl 35 224.1–225.2 3.73 (CH₂), 8.32 (NH)
7 4-Chlorophenyl 38 215.9–216.8 3.76 (CH₂), 8.33 (NH)
8 3-Bromophenyl 50 233–236 3.76 (CH₂), 8.35 (NH)
9 4-Bromophenyl 61 213.6–214.8 3.75 (CH₂), 8.31 (NH)
10 4-Trifluoromethylphenyl 27 229.2–230.8 3.78 (CH₂), 8.68 (NH)
11 3-Methoxyphenyl 45 186.6–187.4 3.74 (CH₂), 3.82 (OCH₃)

Key Observations:

  • Electronic Effects: Bromine (compounds 8, 9) and trifluoromethyl (10) substituents, being strong electron-withdrawing groups, increase melting points compared to chlorophenyl analogs, likely due to enhanced intermolecular interactions .
  • Synthetic Yields: Electron-deficient aryl amines (e.g., 4-bromoaniline in compound 9) yield higher product amounts (61%) than electron-rich substituents like 3-methoxyphenyl (45%), suggesting nucleophilic reactivity influences reaction efficiency .

Core Heterocycle Modifications

2.2.1. Chromeno[2,3-d]pyrimidine Analogs Compounds such as 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (8c) feature a chromeno-pyrimidine core instead of indeno-pyrimidinone . The chromeno system introduces a fused benzene ring and a tetrahydrofuran-like moiety, which may enhance planarity and π-stacking interactions.

2.2.2. Indeno[1,2-b]pyrazine and Quinoxaline Derivatives Synthesis of 8-chloro-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile and 1-chloro-11H-indeno[1,2-b]quinoxaline involves replacing the pyrimidinone oxygen with nitrogen atoms .

2.2.3. Indeno[2,1-c]pyridinone Derivatives 3,5,8-Trimethyl-9H-indeno[2,1-c]pyridin-9-one (CAS 69649-06-5) and 3-methyl-1-phenylindeno[2,1-c]pyridin-9-one () feature a pyridinone ring fused at the [2,1-c] position instead of [2,1-d]. This shifts the electron density distribution and may reduce planarity compared to the target compound, impacting solubility and intermolecular interactions .

Halogen-Substituted Pyrimidine/Purine Analogs

Compounds like 2-methyl-9H-indeno[2,1-d]pyrimidin-9-one () and 2,6-dichloro-9-methyl-9H-purine () highlight the role of halogen positioning. The methyl group in the former reduces electrophilicity at the 2-position, while the purine core in the latter introduces additional nitrogen atoms, increasing hydrogen-bonding capacity .

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